3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The compound “3-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound could potentially have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biochemical Analysis
Biochemical Properties
They are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can interact with various types of cells and cellular processes, potentially influencing cell function in significant ways .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 4-methylthiophene-2-carboxylic acid, which undergoes acylation to form the corresponding acyl chloride. This intermediate is then reacted with azetidine-3-amine to form the azetidinyl derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Azetidine-3-amine: Another precursor used in the synthesis.
Imidazolidine-2,4-dione: A core structure in the target compound.
Uniqueness
3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of functional groups, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-2-9(19-6-7)11(17)14-4-8(5-14)15-10(16)3-13-12(15)18/h2,6,8H,3-5H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNHFWUNQRJLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.